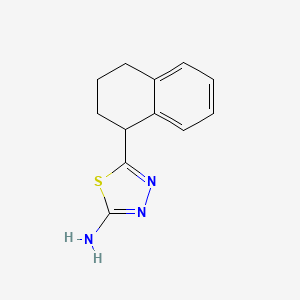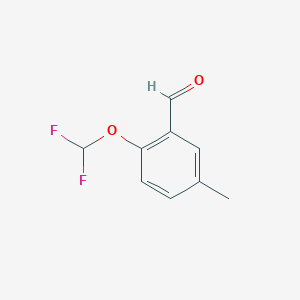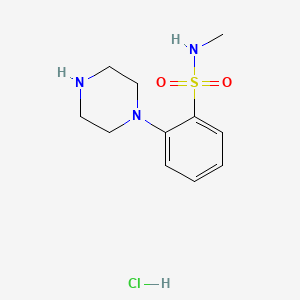
Chlorhydrate de N-méthyl-2-(pipérazin-1-yl)benzène-1-sulfonamide
Vue d'ensemble
Description
“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1251924-57-8 . It has a molecular weight of 291.8 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “N-methyl-2-(1-piperazinyl)benzenesulfonamide hydrochloride” and its InChI code is "1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H" .Physical And Chemical Properties Analysis
“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 291.8 .Applications De Recherche Scientifique
Activité antimicrobienne
Chlorhydrate de N-méthyl-2-(pipérazin-1-yl)benzène-1-sulfonamide: a été étudié pour son potentiel en tant qu'agent antimicrobien. Sa structure permet l'inhibition de la croissance bactérienne et fongique, ce qui en fait un candidat pour le traitement d'infections causées par des souches telles que Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, et Aspergillus niger .
Agent antituberculeux
Ce composé a également été exploré pour ses propriétés antituberculeuses. Des dérivés du This compound ont montré une activité contre la souche Mycobacterium tuberculosis H37Rv, responsable de la tuberculose .
Recherche anticancéreuse
Dans le domaine de l'oncologie, ce composé a été utilisé dans la synthèse de dérivés qui présentent des activités anticancéreuses. Ces dérivés se sont avérés inhiber la prolifération cellulaire et pourraient être utilisés dans le développement de nouvelles thérapies contre le cancer .
Applications neuroprotectrices
Des recherches ont indiqué que le This compound et ses dérivés pourraient avoir des effets neuroprotecteurs. Cela en fait un agent thérapeutique potentiel pour les troubles neurologiques, où la protection de l'intégrité neuronale est cruciale .
Synthèse d'antidépresseurs
Le composé a été utilisé dans la synthèse de molécules ayant des propriétés antidépressives. Il sert de brique de base dans la création de composés qui pourraient potentiellement traiter la dépression et autres troubles de l'humeur .
Effets inhibiteurs sur ENT1 et ENT2
Des études ont montré que des modifications de la fraction benzénique de ce composé peuvent influencer ses effets inhibiteurs sur les transporteurs d'équilibre des nucléosides (ENT1 et ENT2). Ces transporteurs sont impliqués dans l'absorption des nucléosides, qui sont importants pour divers processus cellulaires .
Propriétés antioxydantes
Des dérivés du This compound ont été évalués pour leurs capacités antioxydantes. Les antioxydants sont essentiels pour protéger les cellules des dommages causés par les radicaux libres, et les dérivés de ce composé pourraient contribuer à ce domaine .
Inhibition de la lipase pancréatique
Dans le contexte des troubles métaboliques, des recherches ont suggéré que ce composé pourrait inhiber la lipase pancréatique, une enzyme essentielle dans la digestion des graisses. Cette propriété pourrait être exploitée pour le développement de traitements de conditions telles que l'obésité .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.
Transport and Distribution
The transport and distribution of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.
Subcellular Localization
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.
Propriétés
IUPAC Name |
N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAYQODILAAFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



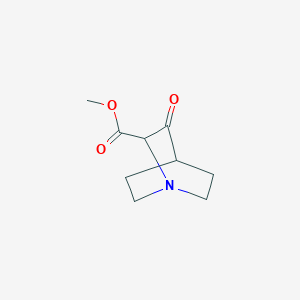
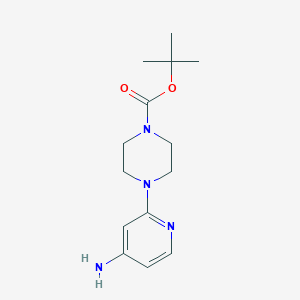
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
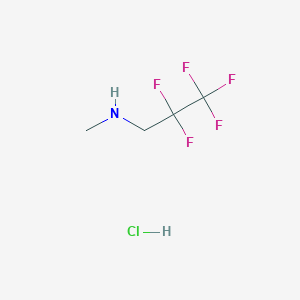
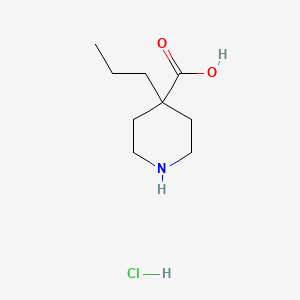
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
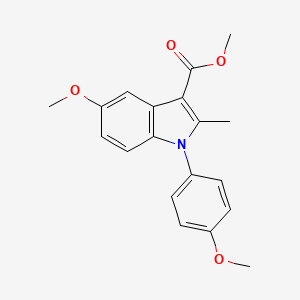
amine](/img/structure/B1454388.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
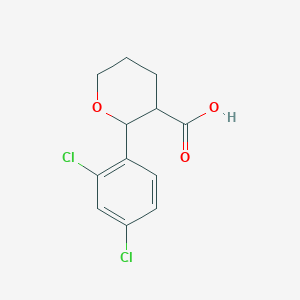
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)
